molecular formula C19H21BrN2O2 B3742767 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-bromobenzyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-bromobenzyl)piperazine

Cat. No.: B3742767
M. Wt: 389.3 g/mol
InChI Key: VQUNTWABBHNZLZ-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-(2-bromobenzyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole and a bromobenzyl group

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c20-17-4-2-1-3-16(17)13-22-9-7-21(8-10-22)12-15-5-6-18-19(11-15)24-14-23-18/h1-6,11H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUNTWABBHNZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-bromobenzyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Bromination: The benzodioxole intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.

    Piperazine Substitution: The brominated benzodioxole is reacted with piperazine in the presence of a base such as potassium carbonate to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-ylmethyl)-4-(2-bromobenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-(2-bromobenzyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-bromobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-ylmethyl)-4-(2-bromobenzyl)piperazine can be compared with other similar compounds such as:

    1-(1,3-Benzodioxol-5-ylmethyl)-4-benzylpiperazine: Lacks the bromine atom, which may result in different reactivity and biological activity.

    1-(1,3-Benzodioxol-5-ylmethyl)-4-(2-chlorobenzyl)piperazine: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

    1-(1,3-Benzodioxol-5-ylmethyl)-4-(2-fluorobenzyl)piperazine: The presence of a fluorine atom can influence its stability and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1,3-benzodioxol-5-ylmethyl)-4-(2-bromobenzyl)piperazine
Reactant of Route 2
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1-(1,3-benzodioxol-5-ylmethyl)-4-(2-bromobenzyl)piperazine

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